Computed Lipophilicity (XLogP3-AA = 2.7) Positions the Compound in the Optimal Range for Kinase Inhibitor Lead-Likeness vs. More Polar Analogs
The target compound's computed XLogP3-AA value is 2.7, as reported by PubChem (release 2025.09.15) [1]. This places it in the upper portion of the commonly cited optimal range (1–3) for oral drug candidates, balancing membrane permeability against solubility. In contrast, the hydroxyl analog (ethyl 2-(2-(6-hydroxypyrimidine-4-carboxamido)thiazol-4-yl)acetate, no CAS registered) is predicted to have a significantly lower XLogP (estimated ~1.0–1.5) due to the replacement of the lipophilic benzyl group with a polar hydroxyl. While no experimental logP/logD data are publicly available for either compound, the computed difference of >1 log unit suggests that the target compound will exhibit greater passive membrane permeability and potentially higher cellular uptake in intact-cell assays, which is a key consideration when selecting a chemical probe or building block for cell-based screening.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | Hydroxyl analog (6-OH instead of 6-benzyloxy): estimated XLogP3-AA ~1.0–1.5 |
| Quantified Difference | ΔXLogP3-AA ≈ 1.2–1.7 units |
| Conditions | Computed using XLogP3 3.0 algorithm in PubChem |
Why This Matters
Lipophilicity governs passive permeability and solubility; a difference exceeding 1 log unit can shift a compound across critical developability thresholds, making the benzyloxy derivative more suitable for cellular assays requiring membrane penetration.
- [1] PubChem. (2025). Compound Summary for CID 91816332: Ethyl 2-(2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazol-4-yl)acetate. National Library of Medicine, National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2034580-99-7 View Source
